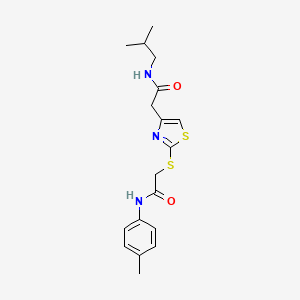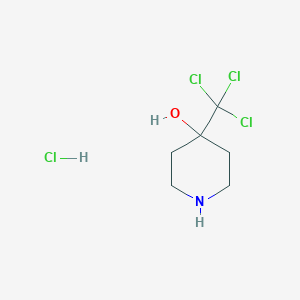
4-(Trichloromethyl)piperidin-4-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Trichloromethyl)piperidin-4-ol;hydrochloride” is a chemical compound with the molecular formula C6H10Cl3NO . It’s a derivative of piperidin-4-ol, which is a significant synthetic fragment for designing drugs .
Molecular Structure Analysis
The molecular structure of “4-(Trichloromethyl)piperidin-4-ol;hydrochloride” is characterized by the presence of a piperidin-4-ol core with a trichloromethyl group attached . The InChI code for this compound is 1S/C6H10Cl3NO.ClH/c7-6(8,9)5(11)1-3-10-4-2-5;/h10-11H,1-4H2;1H .Physical And Chemical Properties Analysis
“4-(Trichloromethyl)piperidin-4-ol;hydrochloride” is a powder with a molecular weight of 254.97 .Applications De Recherche Scientifique
Chemical Structure Analysis
The chemical structure of this compound is fundamental to understanding its reactivity and potential uses. Structural analysis typically involves techniques like NMR and MS to determine the arrangement of atoms within the molecule .
Biological Activity
Piperidin-4-ol derivatives, including this compound, have been evaluated for their biological activities. For instance, they have been studied for potential treatment of HIV due to their CCR5 antagonistic activities .
Potential Pharmaceutical Applications
The piperidine moiety is a common feature in many pharmaceuticals. Research has shown that piperidine derivatives can have activity against different viruses, suggesting potential applications in antiviral therapies .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 4-(Trichloromethyl)piperidin-4-ol hydrochloride are currently unknown . This compound has sparked significant interest in the field of research
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Propriétés
IUPAC Name |
4-(trichloromethyl)piperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl3NO.ClH/c7-6(8,9)5(11)1-3-10-4-2-5;/h10-11H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKNZYGVKOMXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(Cl)(Cl)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trichloromethyl)piperidin-4-ol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

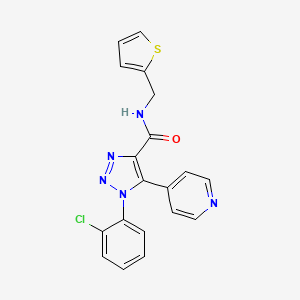

![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2935344.png)
![N-(1-cyano-1-cyclopropylethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2935347.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide](/img/structure/B2935350.png)
![3-{[2-(2,5-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2935351.png)
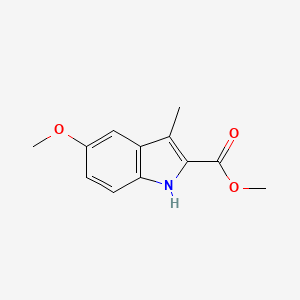
![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2935356.png)

![2-(benzylthio)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2935358.png)
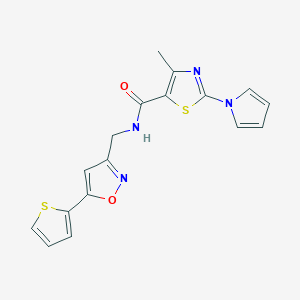
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2935360.png)
